Lipophilicity Reduction vs. Non-Fluorinated Analog
The presence of the trifluoroethyl group on the aromatic diamine scaffold significantly reduces lipophilicity (LogP) compared to the analogous non-fluorinated ethyl derivative. This difference is a critical factor in drug design for optimizing absorption, distribution, and off-target binding. The target compound exhibits a LogP of 1.96, whereas the ethyl analog (4-ethylbenzene-1,2-diamine) has a LogP of 2.58, representing a 24% reduction in lipophilicity [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.9558 |
| Comparator Or Baseline | 4-ethylbenzene-1,2-diamine (LogP = 2.5758) |
| Quantified Difference | ΔLogP = -0.62 |
| Conditions | Calculated partition coefficient using computational methods based on molecular structure (Leyan, Chemsrc). |
Why This Matters
A lower LogP value directly correlates with improved aqueous solubility and reduced non-specific binding, which are desirable characteristics for a lead compound and affect its procurement value for medicinal chemistry campaigns.
